Tert-butyl 1-(aminomethyl)azetidine-3-carboxylate

Process Chemistry Medicinal Chemistry Green Chemistry

Tert-butyl 1-(aminomethyl)azetidine-3-carboxylate (CAS 325775-44-8), also commonly named 1-Boc-3-(aminomethyl)azetidine, is a heterocyclic compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol. It is characterized as a protected, bifunctional azetidine building block featuring a Boc-protected azetidine nitrogen and a free aminomethyl group, making it a valuable intermediate for organic and medicinal chemistry.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
Cat. No. B15149208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-(aminomethyl)azetidine-3-carboxylate
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CN(C1)CN
InChIInChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)7-4-11(5-7)6-10/h7H,4-6,10H2,1-3H3
InChIKeyQCEDAVMPPLRVEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 1-(aminomethyl)azetidine-3-carboxylate: A Protected Bifunctional Azetidine Building Block for Pharmaceutical Synthesis


Tert-butyl 1-(aminomethyl)azetidine-3-carboxylate (CAS 325775-44-8), also commonly named 1-Boc-3-(aminomethyl)azetidine, is a heterocyclic compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol [1]. It is characterized as a protected, bifunctional azetidine building block featuring a Boc-protected azetidine nitrogen and a free aminomethyl group, making it a valuable intermediate for organic and medicinal chemistry [2]. The compound is typically supplied as a liquid at 20°C with a purity specification of 97% (HPLC) and is noted to be air-sensitive . Its core utility lies in the orthogonal reactivity of its two nitrogen-containing functional groups, enabling selective derivatization in multi-step syntheses.

Why Generic Substitution Fails for Tert-butyl 1-(aminomethyl)azetidine-3-carboxylate: The Impact of Protecting Group Strategy on Synthetic Utility


The decision to procure tert-butyl 1-(aminomethyl)azetidine-3-carboxylate over other in-class building blocks is driven by its specific combination of protecting groups and reactive handles. While other azetidine derivatives, such as the Cbz-protected analog or the unprotected free amine, share the same core structure, their utility in a synthetic sequence can be entirely different. For instance, the Boc group provides acid-labile protection, whereas a Cbz group requires hydrogenolysis for removal [1][2]. This fundamental difference in deprotection conditions dictates the compatibility of the intermediate with subsequent steps in a synthetic route. Substituting one protected azetidine for another without considering this orthogonality can lead to synthetic route failure, degradation of sensitive intermediates, or a significant increase in the number of required steps. Similarly, using the unprotected 3-(aminomethyl)azetidine dihydrochloride introduces chemoselectivity challenges due to the presence of two nucleophilic amines, making controlled mono-functionalization difficult. The following evidence quantifies the specific advantages of this compound in terms of purity, synthesis efficiency, and functional group orthogonality.

Quantitative Evidence for Selecting Tert-butyl 1-(aminomethyl)azetidine-3-carboxylate Over Alternative Azetidine Building Blocks


Synthetic Route Advantage: Higher Yield and Safety Over Azido-Reduction Route

The compound is a direct product or intermediate in a modern synthetic route for 3-amino azetidine-1-tert-butyl formate that avoids the hazardous azide chemistry used in older methods. The patent CN119707770A explicitly criticizes the prior art route that uses 1-Boc-3-azido azetidine as a raw material, citing that 'the azido compound is unstable and easy to cause explosion, and has great potential safety hazard' [1]. The new method, which uses 3-oxo-azetidine-1-carboxylic acid tert-butyl ester as a starting material, is described as having 'advantages of originality, short steps and high yield' [1].

Process Chemistry Medicinal Chemistry Green Chemistry

Functional Group Orthogonality: Acid-Labile Boc Protection vs. Hydrogenolytic Cbz

The tert-butyloxycarbonyl (Boc) protecting group on the target compound offers acid-labile protection, which is orthogonal to the hydrogenolytic cleavage conditions required for the common alternative, 1-Cbz-azetidine-3-CH2NH2 (CAS 1016731-24-0) . This orthogonality is crucial in multi-step syntheses of complex molecules like PROTACs, where multiple protecting groups are often required to independently mask different reactive sites. While 1-Cbz-azetidine-3-CH2NH2 is also used as a PROTAC linker, its deprotection requires hydrogen gas and a palladium catalyst, conditions that are incompatible with many common functional groups (e.g., alkenes, alkynes, benzyl esters, certain halides) [1].

Peptide Chemistry PROTAC Synthesis Organic Synthesis

Purity Profile: 97% HPLC Purity as a Standardized Benchmark for Procurement

Multiple reputable chemical suppliers, including Thermo Scientific (Alfa Aesar) and Capot Chemical, consistently specify the purity of this compound at 97%, as determined by HPLC [1]. This provides a clear, standardized benchmark for procurement, ensuring a minimum level of quality and consistency across different batches and vendors. While other azetidine derivatives like tert-butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride (CAS 1173206-71-7) are also available, their purity specifications can vary by vendor and may not be as uniformly established at this specific high grade.

Quality Control Analytical Chemistry Sourcing

Strategic Advantage in CNS Drug Discovery: A Core Scaffold in Patent Literature

The aminomethyl azetidine core is a recurring scaffold in patent applications for Central Nervous System (CNS) disorders. For instance, Korean patent KR1020150047861A describes new 3-aminomethyl azetidine compounds for treating depression, mental disease, premature ejaculation, or neuropathic pain by preventing reabsorption of neurotransmitters like serotonin, dopamine, or norepinephrine with 'high efficiency' [1]. Furthermore, Equinorm Ltd has filed a patent (US App. 18862970) on azetidine compounds for treating CNS disorders and drug addiction, where the tert-butyl 1-(aminomethyl)azetidine-3-carboxylate core could serve as a key intermediate [2].

CNS Drug Discovery Medicinal Chemistry Patent Analytics

Orthogonal vs. Unprotected Building Blocks: Chemoselectivity Advantage Over the Dihydrochloride Salt

The target compound is a mono-Boc protected diamine. This offers a distinct synthetic advantage over the fully unprotected analog, 3-(aminomethyl)azetidine dihydrochloride (CAS 221095-80-3). The target compound allows for sequential and selective derivatization: the free aminomethyl group can be modified first (e.g., via reductive amination, amide coupling), followed by Boc deprotection to reveal the azetidine nitrogen for a second transformation. In contrast, using the dihydrochloride salt requires complex and often low-yielding protection/deprotection schemes to achieve the same chemoselectivity [1].

Synthetic Methodology Chemoselectivity Process Chemistry

Optimal Research and Industrial Application Scenarios for Tert-butyl 1-(aminomethyl)azetidine-3-carboxylate


Synthesis of CNS-Targeted Compound Libraries for Drug Discovery

Based on the patent evidence, this compound is an ideal precursor for generating libraries of 3-aminomethyl azetidine derivatives for CNS drug discovery programs [1][2]. Its protected bifunctional nature allows for rapid diversification at the aminomethyl position via amide coupling or reductive amination, followed by Boc-deprotection for subsequent derivatization of the azetidine nitrogen. This streamlined synthetic route accelerates the generation of structure-activity relationship (SAR) data for programs targeting neurotransmitter reuptake inhibition, as described in patent KR1020150047861A.

Manufacturing of PROTAC Linkers and Other Bifunctional Degraders

The orthogonal protecting group strategy of this compound is directly applicable to the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers and other bifunctional molecules. The free aminomethyl group serves as an attachment point for one ligand (e.g., an E3 ligase binder), while the Boc-protected azetidine nitrogen, upon deprotection, can be used to install the second ligand (a target protein binder) [1]. This approach ensures precise, stepwise assembly of the complex, heterobifunctional molecule.

Process Chemistry Scale-Up and Industrial Supply Chain

For projects moving from discovery to development, the availability of a scalable, safe, and high-yielding synthetic route is paramount. The procurement of this compound from suppliers who utilize modern, azide-free routes (as suggested by patent CN119707770A) provides a critical advantage in terms of process safety and supply chain reliability [1]. Furthermore, the standardized 97% purity specification across major vendors simplifies quality control and ensures batch-to-batch consistency for larger-scale manufacturing campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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